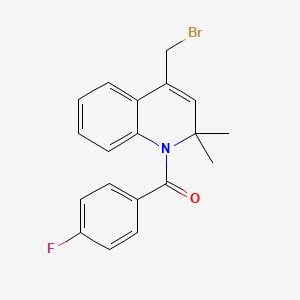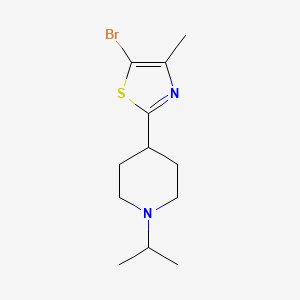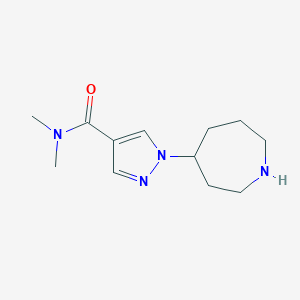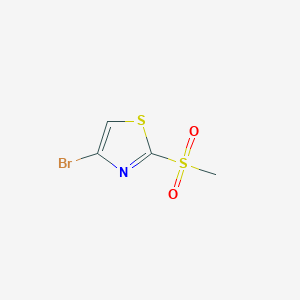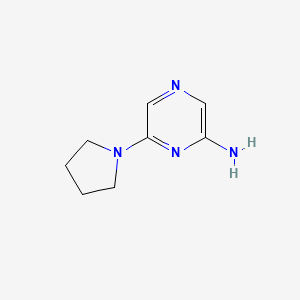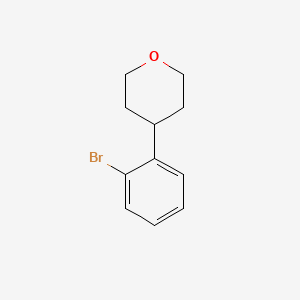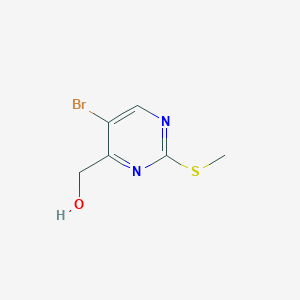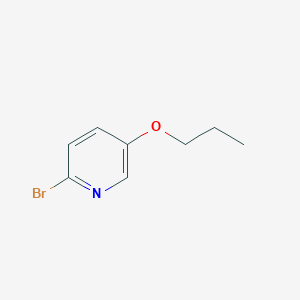
2-Bromo-5-propoxypyridine
Descripción general
Descripción
“2-Bromo-5-propoxypyridine” is a chemical compound with diverse applications in scientific research . It is used as an active pharmaceutical intermediate and in the coupling reactions with halo aromatic amines and alcohols for a practical synthetic route to 2-substituted amino phenyl and hydroxyphenyl pyridines .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found in the search results, it is mentioned as a valuable building block in organic synthesis.
Molecular Structure Analysis
The molecular formula of “this compound” is C8H10BrNO . Its average mass is 216.075 Da and its monoisotopic mass is 214.994568 Da .
Chemical Reactions Analysis
“this compound” is used in various chemical reactions. For instance, it is used in the Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 216.08 .
Aplicaciones Científicas De Investigación
Spectroscopic Studies and Optical Properties
- The spectroscopic characterization of related bromopyridines, such as 5-Bromo-2-(trifluoromethyl)pyridine, has been conducted using techniques like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. These studies are essential for understanding the molecular structure and chemical properties of bromopyridines (Vural & Kara, 2017).
Synthesis and Structure Analysis
- Research on the synthesis and crystal structure analysis of pyridine derivatives, including those related to 2-Bromo-5-propoxypyridine, provides insights into the chemical behavior and potential applications of these compounds in various fields, including pharmaceuticals (Kuhn, Al-Sheikh, & Steimann, 2003).
Biomedical Research
- Bromopyridines have been used in biomedical research, such as in the study of DNA synthesis and replication. For example, tritiated 5-bromo-2'-deoxyuridine, a related compound, has been used as a precursor for the synthesis of nuclear and mitochondrial deoxyribonucleic acid in biological studies (Gross & Rabinowitz, 1969).
Pharmaceutical Chemistry
- Bromopyridines are involved in the development of novel pharmaceutical compounds. Studies on the synthesis of new pyridine-based derivatives, including their quantum mechanical investigations and biological activities, are significant for pharmaceutical advancements (Ahmad et al., 2017).
Corrosion Inhibition
- Some bromopyridines have been investigated for their potential in corrosion inhibition, especially in the context of protecting metal surfaces in harsh environments (El-Lateef et al., 2015).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s known that bromopyridines are often used in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions .
Mode of Action
In the context of organic synthesis, 2-Bromo-5-propoxypyridine likely acts as a reagent in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the bromine atom in this compound is replaced by an organoboron reagent in the presence of a palladium catalyst . The bromine atom acts as a leaving group, allowing the formation of a new carbon-carbon bond .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds, which is a fundamental process in the synthesis of complex organic molecules .
Result of Action
In the context of organic synthesis, the compound serves as a building block for the formation of more complex molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in SM cross-coupling reactions, the reaction conditions (e.g., temperature, solvent, presence of a catalyst) can significantly affect the yield and selectivity of the reaction .
Análisis Bioquímico
Biochemical Properties
2-Bromo-5-propoxypyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis . The compound’s interaction with enzymes and proteins can lead to the formation of new chemical bonds, thereby influencing biochemical pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of specific genes, leading to changes in cellular behavior . Additionally, it can affect metabolic processes by interacting with key enzymes involved in cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, leading to either inhibition or activation of their activity. This binding interaction can result in changes in gene expression and subsequent cellular responses . The compound’s ability to form stable complexes with enzymes makes it a valuable tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may affect cellular processes . Long-term exposure to the compound in in vitro or in vivo studies can provide insights into its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, while at high doses, it can lead to toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s impact on cellular function becomes significant only above a certain dosage . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in biochemical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in metabolic pathways can lead to changes in the concentration of specific metabolites, thereby affecting overall cellular metabolism . Understanding these interactions is essential for elucidating the compound’s biochemical properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . These interactions determine the compound’s availability and efficacy in biochemical reactions.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications
Propiedades
IUPAC Name |
2-bromo-5-propoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-2-5-11-7-3-4-8(9)10-6-7/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYGEMJWLYTXMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701312233 | |
| Record name | 2-Bromo-5-propoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701312233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1144110-15-5 | |
| Record name | 2-Bromo-5-propoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1144110-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-propoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701312233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(3-Bromophenyl)methyl]azetidin-3-amine](/img/structure/B1376770.png)
![3-{[(Tert-butoxy)carbonyl]amino}-2,2,3-trimethylbutanoic acid](/img/structure/B1376771.png)

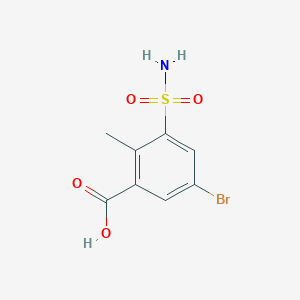
![7-(2-aminoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B1376778.png)
